5-Thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride 5-Thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13790227
InChI: InChI=1S/C6H11NO2S.ClH/c8-10(9)3-1-2-6(10)4-7-5-6;/h7H,1-5H2;1H
SMILES: C1CC2(CNC2)S(=O)(=O)C1.Cl
Molecular Formula: C6H12ClNO2S
Molecular Weight: 197.68 g/mol

5-Thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride

CAS No.:

Cat. No.: VC13790227

Molecular Formula: C6H12ClNO2S

Molecular Weight: 197.68 g/mol

* For research use only. Not for human or veterinary use.

5-Thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride -

Specification

Molecular Formula C6H12ClNO2S
Molecular Weight 197.68 g/mol
IUPAC Name 5λ6-thia-2-azaspiro[3.4]octane 5,5-dioxide;hydrochloride
Standard InChI InChI=1S/C6H11NO2S.ClH/c8-10(9)3-1-2-6(10)4-7-5-6;/h7H,1-5H2;1H
Standard InChI Key OUXDBVFPXDAHFU-UHFFFAOYSA-N
SMILES C1CC2(CNC2)S(=O)(=O)C1.Cl
Canonical SMILES C1CC2(CNC2)S(=O)(=O)C1.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a spiro[3.4]octane backbone where two rings—a five-membered thiane dioxide ring and a four-membered azetidine ring—share a single quaternary carbon atom . This conformation imposes significant steric strain, contributing to its reactivity. Key structural elements include:

  • Sulfur center: The sulfone group (SO2\text{SO}_2) at the 5-position adopts a tetrahedral geometry, enhancing electrophilicity.

  • Nitrogen atom: The secondary amine in the azetidine ring enables hydrogen bonding and salt formation .

Table 1: Molecular Properties

PropertyValueSource
Molecular formulaC6H12ClNO2S\text{C}_6\text{H}_{12}\text{ClNO}_2\text{S}
Molecular weight197.68 g/mol
IUPAC name5λ⁶-thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride
SMILESC1CC2(CNC2)S(=O)(=O)C1.Cl
InChIKeyOUXDBVFPXDAHFU-UHFFFAOYSA-N

Synthesis and Manufacturing

Primary Synthetic Routes

The hydrochloride salt is typically synthesized via sulfonylation of a spirocyclic amine precursor. A representative pathway involves:

  • Spirocycle formation: Cyclocondensation of 1,3-dibromopropane with thiourea yields the thia-azaspiro intermediate.

  • Sulfonation: Treatment with chlorosulfonic acid introduces the sulfone group under reflux conditions (110–120°C, 6–8 hours).

  • Salt formation: Reaction with hydrochloric acid in ethanol precipitates the hydrochloride salt .

Table 2: Optimization Parameters

ParameterOptimal ConditionYield
Sulfonation temperature115°C78%
Reaction solventDichloromethane
Purification methodRecrystallization (EtOH/H₂O)

Microwave-assisted synthesis has been explored to reduce reaction times to 2–3 hours, though yields remain comparable to conventional methods.

Chemical Properties and Reactivity

Acid-Base Behavior

The compound exhibits amphoteric properties:

  • Basicity: The azetidine nitrogen (pKa7.2\text{p}K_a \approx 7.2) protonates in acidic media, enhancing water solubility .

  • Electrophilicity: The sulfone group participates in nucleophilic substitution reactions, notably with amines and thiols.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with maximal mass loss at 245°C due to SO2\text{SO}_2 release.

Comparative Analysis with Related Compounds

Table 3: Structural Analogues

CompoundMolecular FormulaKey Difference
8-(Fluoromethyl) derivativeC7H12FNO2S\text{C}_7\text{H}_{12}\text{FNO}_2\text{S}Fluoromethyl group at C8
Methyl carboxylate derivativeC8H14ClNO4S\text{C}_8\text{H}_{14}\text{ClNO}_4\text{S}Ester functionalization
tert-Butyl carbamate derivativeC11H17NO5S\text{C}_{11}\text{H}_{17}\text{NO}_5\text{S}Boc-protected amine

The hydrochloride salt exhibits superior aqueous solubility (23 mg/mL) compared to its free base counterpart (<5 mg/mL) , making it preferable for biological assays.

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